molecular formula C11H23NO3 B13539292 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13539292
M. Wt: 217.31 g/mol
InChI Key: GIOZBZPPGILMJQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes both ether and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and esterification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl acetate
  • 2-Methoxyethylamine
  • 2-Methoxyethyl isothiocyanate

Uniqueness

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications.

Biological Activity

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H23NO2C_{11}H_{23}NO_2. It features a methoxyethyl group, an aminomethyl substituent, and a branched hexanoate chain, contributing to its unique properties.

PropertyValue
Molecular FormulaC11H23NO2C_{11}H_{23}NO_2
Molecular Weight201.31 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The aminomethyl group can participate in hydrogen bonding and ionic interactions, facilitating its engagement with receptors or enzymes.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the central nervous system.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the inflammatory response.

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of structurally related compounds on anxiety and seizure models, it was found that derivatives similar to this compound exhibited significant anxiolytic and anticonvulsant effects. These findings suggest that the compound could be beneficial in treating anxiety disorders and epilepsy.
  • In Vitro Studies : Research conducted on various cell lines demonstrated that this compound could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism appears to involve mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study TypeFindingReference
NeuropharmacologyAnxiolytic effects in animal models
In Vitro CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX and LOX pathways

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems and exert anti-inflammatory effects positions it as a candidate for further research in treating neurological disorders and inflammatory diseases.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3

InChI Key

GIOZBZPPGILMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OCCOC)CN

Origin of Product

United States

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